

Application Notes and Protocols for Green Counterstains in Histology

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Compound of Interest

Compound Name: Naphthalene green

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A Guide for Researchers, Scientists, and Drug Development Professionals

In histological staining, counterstains are crucial for providing contrast to the primary stain, allowing for the clear visualization of different tissue components. While the user's query specified "**Naphthalene Green**," it is likely that this refers to Naphthol Green B, a synthetic nitroso dye. This document provides detailed application notes and protocols for Naphthol Green B and other commonly used green counterstains in histology: Light Green SF Yellowish and Methyl Green.

Application Notes

Green Counterstains: An Overview

Green counterstains are frequently employed in various histological techniques to provide a contrasting background, particularly when visualizing collagen, cytoplasm, and cell nuclei. The choice of a green counterstain depends on the primary stain used and the specific tissue components to be differentiated.

- Naphthol Green B (Acid Green 1): This dye is specifically used for staining collagen.^{[1][2]} It is an acidic dye that binds to basic tissue components like collagen fibers.^[3]
- Light Green SF Yellowish (Acid Green 5): A widely used green counterstain, particularly in North America for Masson's trichrome stain to color collagen and as a component of Papanicolaou's EA series of stains.^{[4][5]} It provides a vibrant green color to connective tissues.^[6] A notable drawback of Light Green SF Yellowish is its tendency to fade over time.

[5] For applications requiring long-term color stability, Fast Green FCF is a recommended alternative.[5]

- Methyl Green: This stain is a classic nuclear counterstain, imparting a green to blue-green color to the chromatin within cell nuclei.[2][7] It is particularly useful in immunohistochemistry (IHC) to provide contrast to brown or red chromogens like DAB.[8] The staining mechanism of Methyl Green is based on its electrostatic interaction with the phosphate groups of DNA.[9]

Staining Mechanisms

The staining mechanisms of these green dyes are based on electrostatic interactions between the charged dye molecules and the oppositely charged tissue components.

- Naphthol Green B and Light Green SF Yellowish: As acidic dyes, they possess negatively charged groups that bind to positively charged components in the tissue, such as the amino groups in collagen fibers.[3]
- Methyl Green: This is a cationic dye with two positively charged groups. It binds to the negatively charged phosphate groups of DNA, resulting in the specific staining of the cell nucleus.[4]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the discussed green counterstains.

Parameter	Naphthol Green B	Light Green SF Yellowish	Methyl Green
C.I. Number	10020[3]	42095[10]	42585[11]
Synonyms	Acid Green 1[3]	Acid Green 5, Food Green 2[10]	-
Typical Concentration	Varies by protocol	0.1% - 2% aqueous solution[6][12]	0.5% in sodium acetate buffer[13]
Staining Time	Varies by protocol	5 seconds to 10 minutes[12]	3 - 5 minutes[14]
Optimal pH	Acidic	Acidic (often used with acetic acid)[6]	~ pH 4.2 (in sodium acetate buffer)[13]
Target Structures	Collagen[1]	Collagen, Cytoplasm[4][6]	Cell Nuclei (DNA)[2][7]
Solubility	Very soluble in water and ethanol[3]	Soluble in water[15]	Soluble in water
Absorption Max (λ_{max})	714 nm[16]	630 nm[10]	633 nm[9]

Experimental Protocols

Protocol 1: Naphthol Green B for Collagen Staining

This protocol is a general guideline for using Naphthol Green B as a counterstain for collagen.

1. Reagents:

- Naphthol Green B solution (1% w/v in distilled water)
- Primary stain of choice (e.g., Hematoxylin)
- Differentiating agent (if required for the primary stain)
- Dehydrating alcohols (70%, 95%, 100% ethanol)
- Clearing agent (e.g., Xylene)
- Mounting medium

2. Procedure:

- Deparaffinize and rehydrate tissue sections to distilled water.
- Perform primary staining according to the desired protocol (e.g., Weigert's iron hematoxylin for 10 minutes).
- Rinse well in running tap water.
- Counterstain with 1% Naphthol Green B solution for 5-10 minutes.
- Rinse briefly in distilled water.
- Dehydrate quickly through ascending grades of alcohol.
- Clear in xylene.
- Mount with a resinous mounting medium.

Expected Results:

- Collagen: Green
- Nuclei: Blue/Black (with hematoxylin)
- Cytoplasm: Varies with primary stain

Protocol 2: Light Green SF Yellowish in Masson's Trichrome Stain

This protocol is a standard method for Masson's Trichrome stain using Light Green SF Yellowish to differentiate collagen from muscle fibers.[\[17\]](#)

1. Reagents:

- Bouin's Fluid (optional mordant)
- Weigert's Iron Hematoxylin
- Biebrich Scarlet-Acid Fuchsin solution
- Phosphomolybdic-Phosphotungstic Acid solution
- Light Green SF Yellowish solution (2% w/v in distilled water with 2% glacial acetic acid)
- 1% Acetic Acid solution

2. Procedure:

- Deparaffinize and rehydrate sections to distilled water.

- (Optional) Mordant in Bouin's fluid at 56-60°C for 1 hour.
- Wash in running tap water until the yellow color disappears.
- Stain in Weigert's iron hematoxylin for 10 minutes.
- Rinse in running warm tap water for 10 minutes.
- Stain in Biebrich Scarlet-Acid Fuchsin solution for 15 minutes.
- Rinse in distilled water.
- Differentiate in Phosphomolybdic-Phosphotungstic Acid solution for 10-15 minutes.
- Stain in Light Green SF Yellowish solution for 5-10 minutes.
- Rinse briefly in 1% Acetic Acid solution.
- Dehydrate rapidly through ascending alcohols.
- Clear in xylene and mount.

Expected Results:

- Collagen: Green
- Muscle fibers, cytoplasm, keratin: Red
- Nuclei: Black

Protocol 3: Methyl Green as a Nuclear Counterstain in IHC

This protocol provides a method for using Methyl Green as a nuclear counterstain following immunohistochemical staining.[\[13\]](#)

1. Reagents:

- 0.1M Sodium Acetate Buffer, pH 4.2
- Methyl Green solution (0.5g Methyl Green in 100 ml of 0.1M Sodium Acetate Buffer)
- Dehydrating alcohols (95%, 100% ethanol)
- Clearing agent (e.g., Xylene)
- Resinous mounting medium

2. Procedure:

- Following the final wash after the chromogen step in the IHC protocol, rinse sections in distilled water.

- Stain in Methyl Green solution for 3-5 minutes at room temperature. For a more intense stain, the slide can be incubated at 60°C.[14]
- Rinse briefly in distilled water.
- Dehydrate quickly through 95% and 100% ethanol.
- Clear in xylene.
- Mount with a resinous mounting medium.

Expected Results:

- Nuclei: Green
- Antigen of Interest: Brown, red, or other color depending on the chromogen used.

Visualizations

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References

- 1. Methyl green-pyronin Y staining of nucleic acids: studies on the effects of staining time, dye composition and diffusion rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methyl green-pyronin stain - Wikipedia [en.wikipedia.org]
- 3. stainsfile.com [stainsfile.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. stainsfile.com [stainsfile.com]
- 6. biognost.com [biognost.com]
- 7. Methyl Green Counterstain Protocol | Protocols Online [protocolsonline.com]
- 8. bosterbio.com [bosterbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Light_Green_SF_yellowish [bionity.com]
- 11. uzhnu.edu.ua [uzhnu.edu.ua]

- 12. newcomersupply.com [newcomersupply.com]
- 13. Methyl Green Counterstain Protocol - IHC WORLD [ihcworld.com]
- 14. antibodiesinc.com [antibodiesinc.com]
- 15. Light green SF yellowish | C37H34N2Na2O9S3 | CID 21223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 萘酚绿 B suitable for microscopy, suitable for suitability for complexometry | Sigma-Aldrich [sigmaaldrich.com]
- 17. Masson's trichrome stain - Wikipedia [en.wikipedia.org]
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